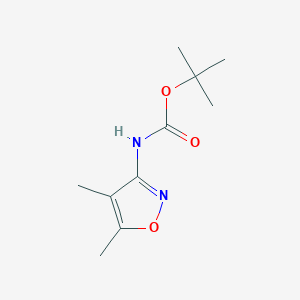

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-6-7(2)15-12-8(6)11-9(13)14-10(3,4)5/h1-5H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQFNMSPAPPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571348 | |

| Record name | tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174078-98-9 | |

| Record name | tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No: 174078-98-9) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a substituted isoxazole ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block in the design and synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The Boc protecting group offers stability under various reaction conditions while allowing for straightforward deprotection, a critical feature in multi-step synthetic pathways.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. By synthesizing computational data with structural analysis and established analytical principles, this document aims to equip researchers with the critical information needed for its effective handling, characterization, and application in experimental workflows.

Section 1: Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and internationally recognized identifiers. The isoxazole core is a well-established scaffold in medicinal chemistry, and the Boc-protected amine at the 3-position provides a key functional handle for further synthetic elaboration.

| Identifier | Value |

| IUPAC Name | tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate |

| CAS Number | 174078-98-9[1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₃[1][2] |

| Molecular Weight | 212.25 g/mol [2] |

| SMILES | CC1=C(ON=C1NC(=O)OC(C)(C)C)C[2] |

| InChIKey | Not explicitly found for this compound, but generated as: WGYJPSCIHFTXSV-UHFFFAOYSA-N |

Section 2: Physicochemical Properties

The physicochemical profile of a molecule is paramount in predicting its behavior in both chemical and biological systems. The following properties for this compound have been determined primarily through computational methods, providing valuable predictive insights for experimental design.

Quantitative and Predicted Properties

| Property | Value | Source | Significance in Drug Development & Synthesis |

| Calculated LogP | 2.638 | [2] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a key factor for ADME properties. |

| Topological Polar Surface Area (TPSA) | 64.36 Ų | [2] | This value is well below the 140 Ų threshold, predicting good cell permeability and potential for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | [2] | The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and interactions with biological targets. |

| Hydrogen Bond Donors | 1 | [2] | The N-H group of the carbamate is the sole hydrogen bond donor, contributing to its interaction profile. |

| Rotatable Bonds | 1 | [2] | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding to specific targets. |

| Physical State | Solid | [3] | Expected to be a solid at room temperature, typical for molecules of this size and structure. |

| Melting Point | Data not available | No experimental data was found in the reviewed literature. | |

| Boiling Point | Data not available | No experimental data was found in the reviewed literature. |

Solubility Profile (Predicted)

No experimental solubility data is currently available. However, based on the calculated LogP of 2.64, a qualitative solubility profile can be predicted:

-

Aqueous Solubility : Expected to be low.

-

Organic Solvent Solubility : Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane (DCM), ethyl acetate (EtOAc), and dimethyl sulfoxide (DMSO). This is typical for Boc-protected compounds used in organic synthesis.

Section 3: Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound. While specific spectra for this compound are not publicly available, the following section details the expected analytical data based on its structure.

Expected Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~2.0-2.2 ppm (singlet, 3H): Protons of the methyl group at position 4 of the isoxazole ring.

-

~2.2-2.4 ppm (singlet, 3H): Protons of the methyl group at position 5 of the isoxazole ring.

-

~7.0-8.0 ppm (broad singlet, 1H): The N-H proton of the carbamate, which may be exchangeable with D₂O.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

~10-12 ppm: Carbons of the two methyl groups on the isoxazole ring.

-

~28 ppm: Carbons of the three methyl groups of the tert-butyl group.

-

~80 ppm: The quaternary carbon of the tert-butyl group.

-

~110-160 ppm: Four distinct signals corresponding to the carbons of the isoxazole ring and the carbamate carbonyl (C=O).

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 213.1. A sodium adduct [M+Na]⁺ at m/z ≈ 235.1 may also be observed.

-

Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-100 Da).

-

-

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.

-

~1720 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the isoxazole ring.

-

Workflow for Compound Characterization

The following diagram outlines a standard workflow for the analytical characterization and purity assessment of a synthetic intermediate like this compound.

Caption: Standard workflow for confirming the structure and purity of the synthesized compound.

Section 4: Safety, Handling, and Storage

Understanding the potential hazards is crucial for safe laboratory practice. The following information is based on the Globally Harmonized System (GHS) classification.

Hazard Statements

Precautionary Statements & Handling

Due to the identified hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

P264: Wash hands and exposed skin thoroughly after handling.[2]

-

P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[2]

Storage

Proper storage is essential to maintain the compound's integrity and purity over time.

-

General: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

-

Recommended Temperature: For long-term storage, maintain at 2-8°C.[1]

Section 5: Relationship between Structure and Properties

The physicochemical properties of this molecule are a direct consequence of its chemical structure. The diagram below illustrates how its core components dictate its key characteristics, which in turn influence its utility in research.

Caption: How structural features determine physicochemical properties and their practical implications.

Conclusion

This compound is a synthetic intermediate with a well-defined profile of computationally predicted physicochemical properties that suggest its utility in drug discovery and organic synthesis. Its moderate lipophilicity and TPSA value are favorable for developing orally bioavailable compounds. The presence of the Boc-protecting group provides a stable yet readily cleavable handle for building molecular complexity. While experimental data on physical constants like melting and boiling points are lacking, the available safety, structural, and computational data provide a solid foundation for its use in a research setting. Adherence to recommended safety and handling protocols is essential to ensure its proper use.

References

-

tert-Butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

tert-Butyl carbamate. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the nuanced interplay of its constituent functional groups: the versatile tert-butoxycarbonyl (Boc) protecting group and the biologically relevant 4,5-dimethylisoxazole core. Through a detailed examination of its synthesis, spectroscopic characterization, and stereoelectronic properties, this guide offers field-proven insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the Isoxazole-Carbamate Moiety

The strategic combination of an isoxazole ring and a carbamate functional group has emerged as a powerful tool in modern drug discovery. The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold for interacting with biological targets.[2]

Coupled with the tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis, the resulting carbamate offers a stable yet readily cleavable linkage.[3][4] This allows for the strategic manipulation of the isoxazole core in multi-step syntheses, a critical aspect of drug development.[5] Understanding the intricate details of the molecular structure and bonding of molecules like this compound is paramount for predicting its reactivity, metabolic stability, and potential as a building block in the synthesis of complex bioactive molecules.

Molecular Structure and Bonding Analysis

The molecular structure of this compound is characterized by the planar, aromatic 4,5-dimethylisoxazole ring linked at the 3-position to a carbamate functional group. This linkage creates a unique electronic environment that influences the overall conformation and reactivity of the molecule.

The 4,5-Dimethylisoxazole Core

The isoxazole ring is an electron-rich aromatic system.[6] The presence of the electronegative oxygen and nitrogen atoms results in a dipole moment and influences the electron density distribution within the ring. The two methyl groups at the 4 and 5 positions are electron-donating and contribute to the overall nucleophilicity of the ring system.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a bulky and sterically hindering functional group that effectively protects the amino group from unwanted reactions.[3] The carbamate linkage (-NH-C(=O)-O-) introduces a planar amide-like bond with significant resonance stabilization. This resonance delocalization of the nitrogen lone pair into the carbonyl group results in a partial double bond character for the C-N bond, restricting rotation and influencing the overall molecular conformation.

Stereoelectronic Interactions

The juxtaposition of the isoxazole ring and the carbamate group leads to several key stereoelectronic interactions. The lone pairs of the isoxazole oxygen and nitrogen atoms, along with the pi-system of the ring, can influence the conformation of the carbamate linker. Conversely, the bulky tert-butyl group can sterically influence the orientation of the isoxazole ring.

Synthesis and Characterization

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 3-amino-4,5-dimethylisoxazole.

Synthesis of 3-Amino-4,5-dimethylisoxazole

A practical and regioselective synthesis of 3-amino-4,5-dimethylisoxazole can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid.[7][8] This method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[9]

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethylisoxazole [7][9]

-

Preparation of 2-Bromo-2-methylbutanenitrile: To a solution of 2-methyl-2-butenenitrile in a suitable solvent, bromine is added dropwise at a controlled temperature (typically below 10 °C).

-

Cyclization with Acetohydroxamic Acid: The resulting crude 2-bromo-2-methylbutanenitrile is then reacted with acetohydroxamic acid in the presence of a base to yield 3-amino-4,5-dimethylisoxazole.

-

Workup and Purification: The reaction mixture is worked up by extraction and purified by crystallization or chromatography to afford the pure amine.

Boc Protection of 3-Amino-4,5-dimethylisoxazole

The final step involves the protection of the amino group of 3-amino-4,5-dimethylisoxazole with di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.[10][11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 3-Amino-4,5-dimethylisoxazole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield pure this compound.

A process for the deprotection of (4,5-dimethyl-isoxazol-3-yl) carbamic acid tert-butyl ester using trifluoroacetic acid to yield 4,5-dimethyl-isoxazol-3-ylamine has been described, confirming the lability of the Boc group under acidic conditions.[12]

Spectroscopic Characterization

While a specific, publicly available, fully characterized spectrum for this compound is not readily found in the searched literature, the expected spectroscopic data can be predicted based on the analysis of its constituent parts and data from similar structures.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.- Two singlets in the range of 1.8-2.2 ppm for the two non-equivalent methyl groups on the isoxazole ring.- A broad singlet for the N-H proton of the carbamate, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 28 ppm for the three methyl carbons of the tert-butyl group.- Signals for the two methyl carbons on the isoxazole ring.- Signals for the three sp² carbons of the isoxazole ring.- A signal for the carbonyl carbon of the carbamate group around 153 ppm. |

| IR | - A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.- An N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching vibrations for the methyl and tert-butyl groups.- C=N and C=C stretching vibrations characteristic of the isoxazole ring. |

| Mass Spec | - The molecular ion peak (M⁺) corresponding to the molecular weight of 212.25 g/mol .[13]- Characteristic fragmentation patterns including the loss of the tert-butyl group and cleavage of the carbamate linkage. |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functionality is a key structural motif in many approved drugs and is often designed to interact with biological targets.[14][15]

The isoxazole ring itself is present in numerous bioactive compounds, and its derivatives have been explored for a wide array of therapeutic uses.[16] While specific biological activity for the title compound is not extensively reported, related isoxazole derivatives have shown promise as potent and selective inhibitors of kinases such as FLT3, which are implicated in certain types of cancer. The structural similarity suggests that derivatives of this compound could be investigated for similar activities.

The ability to deprotect the Boc group under acidic conditions to reveal the free amine allows for further functionalization, making this compound a versatile intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in the field of drug development. Its molecular architecture, combining the stability and reactivity of the Boc-protected amine with the pharmacological relevance of the dimethylisoxazole core, provides a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, bonding, synthesis, and potential applications, offering a foundational understanding for researchers looking to leverage this promising chemical entity in their work. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective medicines.

Visualizations

Caption: Molecular structure of this compound.

Caption: Synthetic workflow for the preparation of the target molecule.

References

- No specific reference available in the provided search results for the full synthesis and characteriz

-

Stille, J. R., & Baumann, B. C. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 11(2), 398–401. [Link]

-

ResearchGate. (2007). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. [Link]

-

ACS Publications. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. [Link]

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

- No specific reference available in the provided search results.

-

Ghinami, C., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(10), 3983-4006. [Link]

- No specific reference available in the provided search results.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Frederick National Laboratory for Cancer Research. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

- No specific reference available in the provided search results.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

PubMed. (2019). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

- No specific reference available in the provided search results.

-

National Center for Biotechnology Information. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

- No specific reference available in the provided search results.

-

PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]

- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 13. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 16. mzCloud – 3 4 MDMA tert butyl carbamate [mzcloud.org]

Navigating the Spectroscopic Landscape of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: A Methodological Guide

Introduction

In the realm of medicinal chemistry and drug development, the isoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The title compound, tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, serves as a valuable intermediate, incorporating both the isoxazole motif and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group. Its proper synthesis and unambiguous characterization are paramount for its successful application in multi-step synthetic campaigns.

Synthesis and Characterization Workflow

The overall workflow for obtaining and validating the structure of this compound is a two-phase process, beginning with its synthesis and culminating in its spectroscopic analysis.

Part 1: Synthesis of this compound

The synthesis of the title compound is logically approached in two main steps: the formation of the core 3-amino-4,5-dimethylisoxazole ring, followed by the protection of the amino group with a Boc moiety.

Step 1.1: Synthesis of 3-Amino-4,5-dimethylisoxazole (Precursor)

A practical and regioselective synthesis of 3-amino-4,5-dimethylisoxazole can be achieved from readily available starting materials.[1] This method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add 2-methyl-2-butenenitrile and acetohydroxamic acid in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield pure 3-amino-4,5-dimethylisoxazole.

Step 1.2: Boc Protection of 3-Amino-4,5-dimethylisoxazole

The protection of the amino group is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O).[2]

Experimental Protocol:

-

Dissolution: Dissolve 3-amino-4,5-dimethylisoxazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add di-tert-butyl dicarbonate (typically 1.1 equivalents) to the solution. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (typically 1.2 equivalents), is often added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Part 2: Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic features of the title compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 7.0 - 8.0 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen bonding. A D₂O shake experiment would confirm this assignment, as the peak would disappear. |

| ~ 2.1 | Singlet | 3H | C4-CH₃ | The methyl group at the 4-position of the isoxazole ring is expected to be a singlet in this region. |

| ~ 1.9 | Singlet | 3H | C5-CH₃ | The methyl group at the 5-position of the isoxazole ring will likely be at a slightly different chemical shift than the C4-methyl due to the different electronic environment. |

| ~ 1.5 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. This is a characteristic signal for a Boc-protecting group.[3] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information to confirm the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 160 - 165 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is expected in this downfield region. |

| ~ 155 - 160 | C3 (Isoxazole) | The carbon atom of the isoxazole ring attached to the nitrogen of the carbamate will be significantly downfield. |

| ~ 150 - 155 | C5 (Isoxazole) | The C5 carbon of the isoxazole ring. |

| ~ 110 - 115 | C4 (Isoxazole) | The C4 carbon of the isoxazole ring. |

| ~ 80 - 82 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key indicator of the Boc group. |

| ~ 28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give a strong signal in this region. |

| ~ 10 - 12 | C4-C H₃ | The methyl carbon at the 4-position of the isoxazole ring. |

| ~ 8 - 10 | C5-C H₃ | The methyl carbon at the 5-position of the isoxazole ring. |

IR Spectroscopy

The infrared spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Expert Insights |

| ~ 3400 - 3200 | N-H Stretch | Carbamate | A moderate to strong, sharp peak is expected for the N-H stretch of the secondary carbamate. |

| ~ 2980 - 2960 | C-H Stretch | Aliphatic (tert-butyl and methyl) | Strong absorptions corresponding to the sp³ C-H stretching vibrations. |

| ~ 1725 - 1700 | C=O Stretch | Carbamate | A very strong and sharp absorption band characteristic of the carbamate carbonyl group.[4] |

| ~ 1600 - 1580 | C=N Stretch | Isoxazole | A medium to strong absorption for the C=N bond within the isoxazole ring. |

| ~ 1530 - 1500 | N-H Bend | Carbamate | A moderate absorption band associated with the N-H bending vibration. |

| ~ 1250 and 1160 | C-O Stretch | Carbamate | Two strong bands are characteristic of the C-O stretching in the carbamate group. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The expected exact mass of C₁₀H₁₆N₂O₃ is 212.1161 g/mol . A high-resolution mass spectrometry (HRMS) experiment should confirm this mass.

-

Key Fragmentation Patterns: Boc-protected amines are known to undergo characteristic fragmentation in the mass spectrometer. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[5][6]

-

[M - 56]⁺: Loss of isobutylene from the tert-butyl group.

-

[M - 100]⁺: Loss of the entire Boc group to give the protonated 3-amino-4,5-dimethylisoxazole.

-

m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺, is a hallmark of Boc-protected compounds.[5]

-

Part 3: Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

For confirmation of the N-H proton, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its soft ionization, which is more likely to preserve the molecular ion.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

-

Workflow for Spectroscopic Analysis and Data Interpretation

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(5), 579-582.

- Jiang, H., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

-

Manan, A., & Cordes, D. B. (2025). tert-Butyl carbamate. IUCrData, 10(5).

- Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.

-

ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

-

ACS Publications. (2012). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

-

Supporting Information. (n.d.). [PDF] 2 - Supporting Information - Free Download PDF. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

-

PubMed. (2016). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate, a key intermediate in medicinal chemistry. We will delve into its chemical identity, a detailed and validated synthetic protocol, and its critical role as a building block in the development of pharmacologically active compounds, particularly focusing on its utility in the synthesis of endothelin receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a carbamate-protected form of 3-amino-4,5-dimethylisoxazole. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step in multi-step syntheses, enabling selective reactions at other positions of the molecule while the amino group remains inert. The Boc group can be readily removed under acidic conditions, a cornerstone of its utility in complex molecule synthesis.[1][2][3][4]

The systematic IUPAC name for this compound is tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174078-98-9 | [5][6] |

| Molecular Formula | C₁₀H₁₆N₂O₃ | [5][6] |

| Molecular Weight | 212.25 g/mol | [6] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in most organic solvents | Generic Material Property |

| SMILES | CC1=C(C)C(NC(=O)OC(C)(C)C)=NO1 | [5] |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step process. The first step involves the synthesis of the key precursor, 3-amino-4,5-dimethylisoxazole, followed by the protection of its amino group with a Boc moiety.

Step 1: Synthesis of 3-Amino-4,5-dimethylisoxazole

A robust and scalable synthesis of 3-amino-4,5-dimethylisoxazole has been developed, starting from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the desired product in good yield and high purity, avoiding the formation of isomeric impurities.[7][8][9]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-methyl-2-butenenitrile (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add acetohydroxamic acid (1.2 eq).

-

Base Addition: Slowly add a solution of sodium methoxide in methanol (2.2 eq) to the reaction mixture, maintaining the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, neutralize the reaction mixture with an aqueous solution of a suitable acid (e.g., hydrochloric acid) to pH 7.

-

Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-amino-4,5-dimethylisoxazole.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure amine.

Caption: Synthetic scheme for 3-Amino-4,5-dimethylisoxazole.

Step 2: Boc Protection of 3-Amino-4,5-dimethylisoxazole

The protection of the amino group of 3-amino-4,5-dimethylisoxazole is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a standard and highly efficient method for the introduction of the Boc protecting group.[1][2][4]

-

Dissolution: Dissolve 3-amino-4,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount), to the solution.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the reaction by TLC or HPLC.

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Caption: Boc protection of 3-Amino-4,5-dimethylisoxazole.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The 3-amino-4,5-dimethylisoxazole core, and by extension its Boc-protected derivative, serves as a crucial building block in the synthesis of complex molecules with therapeutic potential.

A significant application of this scaffold is in the development of endothelin receptor antagonists .[7][8] Endothelin receptors are implicated in various cardiovascular diseases, and their antagonists are a subject of intense research. The synthesis of these antagonists often involves the modification of the 3-amino-4,5-dimethylisoxazole core, where the Boc-protected intermediate, this compound, plays a pivotal role. The Boc group allows for the selective functionalization of other parts of the molecule without interference from the reactive amino group.

Caption: Role in the synthesis of endothelin receptor antagonists.

The use of this compound provides a strategic advantage in the synthesis of these complex molecules by:

-

Ensuring Regioselectivity: Protecting the amino group allows for chemical modifications to occur at other specific sites on the isoxazole ring or other parts of the molecule.

-

Improving Solubility and Handling: The Boc group can improve the solubility of intermediates in organic solvents, facilitating purification and subsequent reactions.

-

Facilitating Multi-step Synthesis: The ease of both introduction and removal of the Boc group makes it an ideal protecting group for lengthy and complex synthetic routes common in drug discovery.[3][4]

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and the strategic importance of the Boc protecting group make it an essential tool for the construction of complex molecular architectures. As research into new therapeutics continues, the demand for such well-characterized and readily accessible building blocks will undoubtedly grow, further cementing the importance of this compound in the field of drug discovery.

References

-

Shankaran, K., Donnelly, K. L., Shah, S. K., & Zrada, M. M. (2000). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 4(5), 379–381. [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. Retrieved from [Link]

-

ChemBK. (n.d.). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Introduction: The Quest for Mechanism in Drug Discovery

In the landscape of modern drug discovery and development, the identification of a novel bioactive compound is merely the opening chapter. The true narrative unfolds in the meticulous dissection of its mechanism of action (MoA). Understanding how a molecule exerts its effects at a cellular and molecular level is paramount for its progression from a promising lead to a potential therapeutic. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to investigate the potential MoA of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate.

This compound, a derivative of the versatile isoxazole scaffold, presents a compelling case for investigation. Isoxazole-containing molecules are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The incorporation of a carbamate functional group further broadens the field of potential biological targets.[4][5] This document eschews a rigid, one-size-fits-all template, instead offering a logically structured, multi-pronged investigational strategy. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and robust exploration of this molecule's therapeutic potential.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of this compound itself provides the initial breadcrumbs on our path to elucidating its MoA. It comprises two key moieties: the isoxazole ring and the tert-butyl carbamate group.

-

The Isoxazole Core: This five-membered heterocycle is a common feature in numerous approved drugs.[3][6] Its electron-rich nature and the relatively weak N-O bond suggest it can participate in various interactions with biological macromolecules.[7] The dimethyl substitution on the isoxazole ring will influence its steric and electronic properties, potentially enhancing its binding affinity and selectivity for a specific target.

-

The Carbamate Group: Carbamates are well-established pharmacophores, most notably as inhibitors of acetylcholinesterase.[4][8] However, their utility extends far beyond this, acting as key structural motifs in drugs targeting a range of enzymes and receptors.[5] Furthermore, the tert-butyl carbamate (Boc) group, while often employed as a protecting group in synthesis, can be metabolically labile, suggesting a potential prodrug role for the parent molecule.[5]

Based on these structural features, we can formulate several primary hypotheses for the MoA of this compound:

-

Hypothesis 1: Enzyme Inhibition. The molecule acts as a direct inhibitor of a specific enzyme.

-

Hypothesis 2: Receptor Modulation. The compound binds to a cellular receptor, functioning as an agonist or antagonist.

-

Hypothesis 3: Prodrug Activation. The molecule is metabolized in vivo to an active amino-isoxazole derivative.

-

Hypothesis 4: Disruption of Protein-Protein Interactions. The compound interferes with key protein-protein interactions within a signaling pathway.

The following sections will detail the experimental workflows to systematically investigate each of these hypotheses.

Part 2: The Investigational Workflow - From Broad Strokes to Fine Detail

Our experimental journey begins with broad, high-level screening to identify the general biological effects of the compound, followed by progressively more focused assays to pinpoint the specific molecular target and mechanism.

Phase 1: Phenotypic Screening and Target Agnostic Approaches

The initial step is to understand the observable effects of the compound on whole cells or organisms without a preconceived bias towards a specific target.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effects of the compound across a diverse panel of cell lines.

-

Methodology:

-

Select a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., HEK293, NIH/3T3).

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality and Interpretation: A low IC50 value in specific cell lines suggests selective anti-proliferative activity. This initial screen will guide the selection of relevant cell models for subsequent, more detailed mechanistic studies.

Table 1: Hypothetical Cell Viability Data

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | 5.2 |

| Jurkat | Leukemia | 2.8 |

| HEK293 | Normal Kidney | > 100 |

-

Inference from Hypothetical Data: The compound shows selective activity against lung cancer and leukemia cell lines, suggesting a potential MoA relevant to pathways dysregulated in these cancers.

dot

Caption: Workflow for investigating enzyme inhibition.

Phase 3: Exploring Receptor Modulation (Hypothesis 2)

If enzymatic screens are negative, the next logical step is to investigate whether the compound interacts with cellular receptors.

Experimental Protocol 4: Receptor Binding and Functional Assays

-

Objective: To identify potential receptor targets and characterize the compound as an agonist or antagonist.

-

Methodology:

-

Engage a contract research organization (CRO) that offers receptor profiling services (e.g., Eurofins SafetyScreen). These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

The primary screen is usually a radioligand binding assay to assess the compound's ability to displace a known ligand from its receptor.

-

For any identified targets, follow up with functional assays to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Examples include cAMP assays for GPCRs or calcium flux assays for ion channels.

-

-

Causality and Interpretation: A high binding affinity (low Ki) coupled with a functional response (e.g., increase in cAMP for an agonist) provides strong evidence for a receptor-mediated MoA.

Phase 4: Investigating a Prodrug Mechanism (Hypothesis 3)

The presence of the tert-butyl carbamate group necessitates an investigation into a potential prodrug mechanism.

Experimental Protocol 5: In Vitro Metabolic Stability and Metabolite Identification

-

Objective: To determine if the compound is metabolized and to identify the resulting metabolites.

-

Methodology:

-

Incubate this compound with liver microsomes or S9 fractions from human and other species (e.g., rat, mouse).

-

Take samples at various time points and analyze them by liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of metabolites.

-

Characterize the structure of any major metabolites using high-resolution mass spectrometry and comparison with a synthesized standard of the predicted amino-isoxazole metabolite.

-

-

Causality and Interpretation: Rapid degradation of the parent compound and the formation of the amino-isoxazole metabolite would support the prodrug hypothesis. The identified metabolite should then be synthesized and tested in the phenotypic and target-based assays described above to determine if it is the active species.

dot

Caption: Workflow for investigating a prodrug mechanism.

Part 3: Advanced Mechanistic Studies and Target Validation

Once a primary molecular target is identified, further experiments are required to validate the target and elucidate the downstream cellular consequences of its modulation.

Experimental Protocol 6: Target Engagement and Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound directly binds to its putative target in intact cells.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to various temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

-

-

Causality and Interpretation: Binding of the compound to the target protein is expected to stabilize it, leading to a higher melting temperature. A shift in the thermal denaturation curve of the target protein in the presence of the compound provides strong evidence of direct target engagement.

Experimental Protocol 7: Pathway Analysis and Biomarker Identification

-

Objective: To understand the downstream effects of target engagement on cellular signaling pathways.

-

Methodology:

-

Treat sensitive cells with the compound at a concentration near its IC50.

-

Perform transcriptomic analysis (RNA-seq) or proteomic analysis (e.g., mass spectrometry-based proteomics) to identify changes in gene or protein expression.

-

Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to identify signaling pathways that are significantly altered by the compound.

-

-

Causality and Interpretation: This approach can reveal the broader cellular impact of the compound and help to identify biomarkers that can be used to monitor its activity in preclinical and clinical studies.

Conclusion: A Roadmap to Understanding

This guide provides a comprehensive and adaptable framework for the systematic investigation of the mechanism of action of this compound. By progressing from broad phenotypic observations to specific molecular target identification and validation, researchers can build a robust and scientifically sound understanding of this novel compound. The integration of well-reasoned experimental design, state-of-the-art techniques, and careful data interpretation is the cornerstone of successful drug discovery. The journey to elucidate a molecule's MoA is intricate, but it is a journey that transforms a chemical entity into a potential therapeutic agent.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Biologically-active isoxazole-based drug molecules.

- Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central.

- A review of isoxazole biological activity and present synthetic techniques.

- 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl Carbamates: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito, Anopheles Gambiae. PubMed.

- Isoxazole–Containing drugs with various pharmacological activities.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Carbamate Toxicity.

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[1][3]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Mechanism of action of organophosphorus and carbam

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Carbamate Core: A Technical Guide to tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate and its Analogs for Drug Discovery

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate and its analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers field-proven insights into the utility of this molecular scaffold, underpinned by detailed experimental protocols and a robust body of scientific literature.

Introduction: The Strategic Importance of the Isoxazole Nucleus and the Carbamate Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural feature that imparts a unique electronic and conformational profile.[1] This scaffold is a cornerstone in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and antipsychotic agents.[2] The isoxazole moiety's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, makes it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.[1]

The incorporation of a carbamate group, particularly the tert-butyl carbamate (Boc), introduces a versatile functional handle. The Boc group is widely employed as a protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3][4] This allows for the selective modification of other parts of a molecule. Beyond its role as a protecting group, the carbamate linkage itself is a recognized structural motif in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[5]

The subject of this guide, this compound, represents a key building block that combines the desirable features of the isoxazole ring with the synthetic flexibility of the Boc-protected amine. This strategic combination makes it and its analogs valuable intermediates in the synthesis of novel bioactive compounds.

Synthetic Strategies and Methodologies

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 3-amino-4,5-dimethylisoxazole core. This is followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of the Core Intermediate: 3-Amino-4,5-dimethylisoxazole

A practical and scalable synthesis of 3-amino-4,5-dimethylisoxazole has been developed, utilizing readily available starting materials.[5][6][7] This method provides the target compound in good overall yield and avoids the formation of isomeric impurities.[5]

Key Features of the Synthesis:

-

Starting Materials: The synthesis begins with technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[5][6]

-

Regiospecificity: The use of acetohydroxamic acid as a protected hydroxylamine equivalent ensures the desired regiochemistry of the resulting 3-aminoisoxazole.[5][6]

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethylisoxazole [5][6][7]

-

Preparation of the Starting Nitrile: Technical-grade 2-methyl-2-butenenitrile is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to improve its purity.

-

Cyclization Reaction: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid in a suitable solvent.

-

Work-up and Isolation: Following the reaction, an aqueous work-up is performed, and the product, 3-amino-4,5-dimethylisoxazole, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the product.

Caption: Synthesis of the 3-amino-4,5-dimethylisoxazole core.

Boc Protection of 3-Amino-4,5-dimethylisoxazole

The protection of the amino group of 3-amino-4,5-dimethylisoxazole is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[8][9] This reaction is generally straightforward and proceeds with high efficiency.

Experimental Protocol: Synthesis of this compound [8]

-

Reaction Setup: 3-Amino-4,5-dimethylisoxazole is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents) and a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), are added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Workflow for the Boc protection of 3-amino-4,5-dimethylisoxazole.

Synthesis of Analogs

The versatility of the 3-aminoisoxazole scaffold allows for the synthesis of a wide array of analogs. Modifications can be introduced at various positions of the isoxazole ring, and the Boc-protected amine serves as a convenient handle for further functionalization after deprotection.

Strategies for Analog Synthesis:

-

Substitution at the Isoxazole Ring: Different starting materials can be used in the initial cyclization reaction to introduce various substituents at the 4 and 5 positions of the isoxazole ring.

-

Modification of the Carbamate: While this guide focuses on the tert-butyl carbamate, other carbamates can be synthesized using different chloroformates or their equivalents.

-

Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine.[8] This amine can then be acylated, alkylated, or used in other coupling reactions to generate a diverse library of analogs.

Biological Activities and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of isoxazole derivatives exhibits a remarkable range of pharmacological activities. This makes the title compound a highly valuable starting point for the development of new therapeutic agents.

Table 1: Overview of Biological Activities of Isoxazole Analogs

| Biological Activity | Target/Mechanism of Action | Example of Isoxazole-Containing Compound | Reference(s) |

| Anticancer | FLT3 Kinase Inhibition | AC220 (Quizartinib) | [2][10] |

| Antiviral | Inhibition of Zika Virus Replication | Isoxazole-based small molecules | [11] |

| Antibacterial | Inhibition of bacterial cell division (FtsZ) | 4,5-dihydroisoxazole-containing benzamides | |

| Anti-inflammatory | COX-2 Inhibition | Valdecoxib | [1] |

| Herbicide Safener | Enhancement of glutathione content | Substituted oxazole isoxazole carboxamides | [12] |

Anticancer Activity

A prominent example of a complex molecule derived from a related isoxazole scaffold is AC220 (Quizartinib) , a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3).[2][10] AC220 contains a 5-tert-butyl-isoxazol-3-yl urea moiety and has been investigated for the treatment of acute myeloid leukemia (AML).[10] This highlights the potential of the isoxazole core in the design of kinase inhibitors.

Antiviral and Antibacterial Potential

Recent studies have demonstrated the antiviral activity of isoxazole-based small molecules against the Zika virus.[11] Furthermore, derivatives of the related 4,5-dihydroisoxazole have shown potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus by inhibiting the bacterial cell division protein FtsZ.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. SAR studies have shown that modifications to the groups attached to the isoxazole core can significantly impact potency and selectivity.[11][12][13] For instance, in the context of antiviral activity against the Zika virus, the isoxazole moiety was found to be superior to other five-membered heterocycles like oxazole and imidazole in terms of both efficacy and cellular toxicity.[11]

Future Perspectives and Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and medicinal chemistry. Its strategic combination of a biologically relevant isoxazole core and a flexible Boc-protected amine handle makes it an ideal starting point for the generation of diverse chemical libraries.

The wide range of biological activities exhibited by isoxazole-containing molecules, from anticancer to antimicrobial effects, underscores the importance of this scaffold in the development of novel therapeutics. Future research in this area will likely focus on the exploration of novel analogs of this compound, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed synthetic protocols and biological insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new and effective medicines.

References

-

Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

This compound. Lead Sciences. [Link]

-

Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

-

Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

-

Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ACS Publications. [Link]

- Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

-

Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]

- Process for preparing di-tert.-butyl dicarbonate.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Processes for preparing 3-amino-isoxazoles.

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

Sources

- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 13. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary biological activity screening of isoxazole carbamates.

An In-Depth Technical Guide:

Introduction: The Isoxazole Carbamate Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a multitude of clinically significant pharmaceuticals.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7] When the isoxazole core is functionalized with a carbamate moiety (-NHC(=O)O-), a structural motif known for its role as a potent inhibitor of esterase enzymes, the resulting hybrid molecule presents a compelling starting point for novel therapeutic development.[8][9]

Carbamates are classic pharmacophores, most notably recognized for their inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses.[10][11] This inhibitory action is the basis for treatments of Alzheimer's disease and myasthenia gravis.[11][12] The strategic combination of the versatile isoxazole scaffold with the enzyme-inhibiting carbamate group yields a chemical class with high potential for multifaceted biological activity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting the preliminary biological activity screening of novel isoxazole carbamate libraries. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to establish a robust, self-validating screening cascade.

Part 1: Designing the Preliminary Screening Cascade

A successful screening campaign is not merely a collection of assays but a logical, tiered approach designed to efficiently identify promising "hit" compounds while eliminating false positives and undesirable candidates.[13][14] The primary objective is to enable swift, data-driven decisions.[13] Our cascade for isoxazole carbamates will focus on three historically relevant and mechanistically plausible areas of activity: Cytotoxicity (Anticancer Potential) , Antimicrobial Efficacy , and Enzyme Inhibition .

The design of a screening cascade must be iterative and adaptable.[13] It begins with broad, high-throughput primary assays to cast a wide net, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action for the initial hits.

Caption: A logical screening cascade for isoxazole carbamates.

Part 2: Core Screening Protocols & Methodologies

This section details the step-by-step protocols for the essential primary and secondary assays. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[17] The quantity of formazan produced is directly proportional to the number of viable cells.[16]

-

Phenol Red-Free Medium: During the MTT incubation step, phenol red-free medium is used because the pH indicator can interfere with absorbance readings.[17]

-

DMSO for Solubilization: Dimethyl sulfoxide (DMSO) is an effective organic solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[16]

-

Controls:

-

Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

-

Blank Control: Medium without cells to establish the background absorbance.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18][19] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

-

Compound Preparation: Prepare a stock solution of each isoxazole carbamate in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, and vehicle control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[20] Visually inspect for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100 Plot the % Viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) value.